Tyk2-IN-18-d5

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

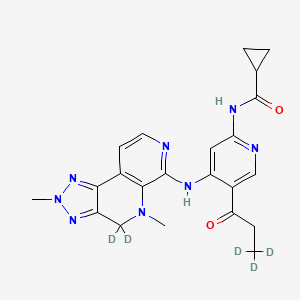

分子式 |

C22H24N8O2 |

|---|---|

分子量 |

437.5 g/mol |

IUPAC名 |

N-[4-[(4,4-dideuterio-2,5-dimethyltriazolo[4,5-c][1,7]naphthyridin-6-yl)amino]-5-(3,3,3-trideuteriopropanoyl)-2-pyridinyl]cyclopropanecarboxamide |

InChI |

InChI=1S/C22H24N8O2/c1-4-17(31)14-10-24-18(26-22(32)12-5-6-12)9-15(14)25-21-20-13(7-8-23-21)19-16(11-29(20)2)27-30(3)28-19/h7-10,12H,4-6,11H2,1-3H3,(H2,23,24,25,26,32)/i1D3,11D2 |

InChIキー |

RAGWFCJNLPTZOE-JIZANVDTSA-N |

異性体SMILES |

[2H]C1(C2=NN(N=C2C3=C(N1C)C(=NC=C3)NC4=CC(=NC=C4C(=O)CC([2H])([2H])[2H])NC(=O)C5CC5)C)[2H] |

正規SMILES |

CCC(=O)C1=CN=C(C=C1NC2=NC=CC3=C2N(CC4=NN(N=C43)C)C)NC(=O)C5CC5 |

製品の起源 |

United States |

Foundational & Exploratory

Tyk2-IN-18-d5: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Tyk2-IN-18-d5, a deuterated selective inhibitor of Tyrosine Kinase 2 (Tyk2). The document details the molecular interactions, signaling pathways, and experimental methodologies used to characterize this class of inhibitors, offering valuable insights for researchers in immunology and drug development.

Introduction to Tyk2 and its Role in Immune Signaling

Tyrosine Kinase 2 (Tyk2) is an intracellular, non-receptor tyrosine kinase belonging to the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3. Tyk2 plays a pivotal role in the signal transduction of key cytokines involved in both innate and adaptive immunity, such as type I interferons (IFN-α/β), interleukin-12 (IL-12), and interleukin-23 (IL-23).[1][2] These cytokines are critical in the pathogenesis of a wide range of autoimmune and inflammatory diseases, making Tyk2 a compelling therapeutic target.[1]

The binding of these cytokines to their respective receptors on the cell surface leads to the activation of receptor-associated Tyk2. Activated Tyk2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[1][2] These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses.[1]

The Allosteric Inhibition of Tyk2 by this compound

This compound is a deuterated form of a selective Tyk2 inhibitor that targets the regulatory pseudokinase (JH2) domain of the enzyme.[3] This represents a novel and highly selective mechanism of action compared to traditional kinase inhibitors that target the highly conserved ATP-binding site within the catalytic (JH1) domain.[4]

By binding to the JH2 domain, this compound acts as an allosteric inhibitor. This binding stabilizes an inactive conformation of Tyk2, preventing the conformational changes necessary for the activation of the JH1 kinase domain.[5][6] This allosteric inhibition effectively blocks the downstream signaling cascade initiated by cytokines like IL-12, IL-23, and type I IFNs.[1][2] The high selectivity for the Tyk2 JH2 domain over the JH2 domains of other JAK family members, as well as the JH1 domains of all JAKs, is a key feature of this class of inhibitors, leading to a more targeted therapeutic effect and potentially a better safety profile.[7]

Quantitative Analysis of Tyk2 Inhibition

While specific quantitative binding or inhibitory data for this compound is not publicly available, data for structurally related and mechanistically similar Tyk2 JH2 inhibitors, such as deucravacitinib and other preclinical compounds, demonstrate potent and selective inhibition. This data is typically presented as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).

| Compound Class | Assay Type | Target | IC50 / Kd (nM) | Selectivity vs. Other JAKs | Reference |

| Deucravacitinib | Probe Displacement Assay | TYK2 JH2 | 0.2 | >1000-fold vs. JAK1/2/3 JH1 | [8] |

| Allorion Cpd. | Scintillation Proximity Assay | TYK2 | 39 | Not specified | [9] |

| Pharmablock Cpd. | Biochemical Assay | TYK2 JH2 | 0.6 | Not specified | [10] |

| TLL-018 | Biochemical Assay | TYK2 | 5 | >200-fold vs. JAK2/3 | [11] |

| VTX958 | Cellular Assay (IFNα) | TYK2 | Not specified | Class-leading | |

| A-005 | Cellular Assay (IFNα pSTAT3) | TYK2 | 3.7 | >270-fold vs. JAK1/3 | [12] |

This table summarizes representative data for selective TYK2 JH2 inhibitors to illustrate the typical potency and selectivity of this class of compounds.

Signaling Pathways and Experimental Workflows

Tyk2 Signaling Pathway

The following diagram illustrates the central role of Tyk2 in mediating signals from key inflammatory cytokines.

Caption: Tyk2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Characterizing Tyk2 Inhibitors

The characterization of Tyk2 inhibitors like this compound involves a multi-step process, starting from biochemical assays to cell-based functional assays and finally in vivo models.

Caption: A typical experimental workflow for the characterization of Tyk2 inhibitors.

Detailed Experimental Protocols

Biochemical Assays

4.1.1. Fluorescence Polarization (FP) Binding Assay (for JH2 Domain)

This assay measures the binding of an inhibitor to the Tyk2 JH2 domain by monitoring changes in the polarization of fluorescently labeled probes.

-

Principle: A small, fluorescently labeled probe bound to the larger Tyk2 JH2 protein rotates slowly, emitting highly polarized light. When an inhibitor displaces the probe, the now free-rotating probe emits depolarized light.

-

Materials:

-

Recombinant human Tyk2 JH2 domain

-

Fluorescently labeled probe specific for the JH2 domain

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

-

This compound or other test compounds

-

384-well, low-volume, black microplates

-

Microplate reader capable of measuring fluorescence polarization

-

-

Protocol:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add a pre-mixed solution of the Tyk2 JH2 domain and the fluorescent probe to each well.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure fluorescence polarization on a compatible plate reader.

-

Calculate IC50 values by fitting the data to a four-parameter logistic equation.

-

4.1.2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of an inhibitor to the Tyk2 protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[1][4][13][14][15]

-

Principle: A solution of the inhibitor is titrated into a solution containing the Tyk2 protein in a microcalorimeter. The heat change upon binding is measured for each injection.

-

Materials:

-

Highly purified, recombinant Tyk2 protein (JH2 or full-length)

-

This compound or other test compounds

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)

-

Isothermal titration calorimeter

-

-

Protocol:

-

Thoroughly dialyze both the Tyk2 protein and the inhibitor solution against the same buffer to minimize heats of dilution.[1]

-

Degas both solutions to prevent air bubbles.

-

Load the Tyk2 protein into the sample cell and the inhibitor into the injection syringe.

-

Set the experimental parameters (temperature, injection volume, spacing between injections).

-

Perform the titration experiment.

-

Analyze the resulting thermogram to determine the thermodynamic parameters of binding.

-

Cell-Based Assays

4.2.1. IL-12/IL-18-Induced IFN-γ Production in Human Whole Blood

This assay assesses the functional inhibition of the Tyk2 pathway in a physiologically relevant matrix.

-

Principle: IL-12 and IL-18 synergistically induce the production of IFN-γ in whole blood, a process dependent on Tyk2 signaling.[16] The inhibitory effect of a compound on this process is measured.

-

Materials:

-

Freshly drawn human whole blood from healthy donors

-

Recombinant human IL-12 and IL-18

-

This compound or other test compounds

-

RPMI-1640 medium

-

IFN-γ ELISA kit

-

-

Protocol:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, pre-incubate whole blood with the test compound dilutions for 1 hour at 37°C.

-

Add a cocktail of IL-12 and IL-18 to stimulate IFN-γ production.

-

Incubate for 24 hours at 37°C in a humidified incubator.

-

Centrifuge the plate to separate plasma.

-

Measure the concentration of IFN-γ in the plasma using an ELISA kit according to the manufacturer's instructions.

-

Calculate IC50 values.

-

4.2.2. STAT Phosphorylation Assay by Flow Cytometry

This assay directly measures the inhibition of Tyk2-mediated STAT phosphorylation in response to cytokine stimulation.

-

Principle: Cytokine stimulation leads to the phosphorylation of STAT proteins. The level of phosphorylated STAT (pSTAT) can be quantified in specific cell populations using flow cytometry with phospho-specific antibodies.

-

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or specific immune cell lines

-

Cytokines (e.g., IFN-α, IL-12, IL-23)

-

This compound or other test compounds

-

Cell culture medium

-

Fixation and permeabilization buffers

-

Fluorochrome-conjugated antibodies against cell surface markers and pSTATs (e.g., anti-pSTAT3, anti-pSTAT4)

-

Flow cytometer

-

-

Protocol:

-

Pre-incubate cells with serial dilutions of the test compound for 1-2 hours.

-

Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).

-

Immediately fix the cells to preserve the phosphorylation state.

-

Permeabilize the cells to allow intracellular antibody staining.

-

Stain with antibodies against cell surface markers and intracellular pSTATs.

-

Acquire data on a flow cytometer.

-

Analyze the median fluorescence intensity of the pSTAT signal in the target cell population to determine the IC50.

-

Conclusion

This compound represents a modern approach to kinase inhibition, offering high selectivity through its allosteric mechanism of action on the Tyk2 pseudokinase domain. This technical guide has outlined the core principles of its function, from the molecular level to cellular and in vivo contexts. The provided experimental frameworks serve as a foundation for researchers to further investigate and develop this promising class of therapeutic agents for autoimmune and inflammatory disorders. The use of deuteration in this compound may also offer advantages in terms of metabolic stability and pharmacokinetic properties, a common strategy in modern drug design. Further studies are warranted to fully elucidate the specific characteristics of this compound.

References

- 1. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 2. A Triple-Action Inhibitory Mechanism of Allosteric TYK2-Specific Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 5. Triple-action inhibitory mechanism of allosteric TYK2-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. schrodinger.com [schrodinger.com]

- 8. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Allorion Therapeutics divulges new TYK2 inhibitors | BioWorld [bioworld.com]

- 10. Pharmablock Sciences presents new TYK2 inhibitors for inflammation and autoimmune disease | BioWorld [bioworld.com]

- 11. | BioWorld [bioworld.com]

- 12. alumis.com [alumis.com]

- 13. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. news-medical.net [news-medical.net]

- 16. Partial impairment of interleukin-12 (IL-12) and IL-18 signaling in Tyk2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Tyk2-IN-18-d5 Target Binding and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target binding, selectivity, and associated methodologies for the deuterated Tyrosine Kinase 2 (Tyk2) inhibitor, Tyk2-IN-18-d5. This molecule is an allosteric inhibitor that selectively targets the pseudokinase (JH2) domain of Tyk2, a key mediator in the signaling pathways of several pro-inflammatory cytokines.

Introduction to Tyk2 and its Role in Immune Signaling

Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases, which also includes JAK1, JAK2, and JAK3. These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from a wide array of cytokines and growth factors, thereby regulating cellular processes such as proliferation, differentiation, and immune responses.

Tyk2 is specifically associated with the signaling of key cytokines implicated in autoimmune and inflammatory diseases, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFN-α/β)[1][2][3]. Dysregulation of these cytokine pathways is a hallmark of numerous pathological conditions, making Tyk2 an attractive therapeutic target. Unlike other JAK family members that are also involved in hematopoiesis and other essential physiological processes, the function of Tyk2 is more restricted to the immune system. This suggests that selective inhibition of Tyk2 could offer a more favorable safety profile compared to pan-JAK inhibitors.

This compound is a deuterated, selective, allosteric inhibitor of Tyk2. It binds to the regulatory pseudokinase (JH2) domain, rather than the highly conserved ATP-binding site in the catalytic (JH1) domain[4]. This allosteric mechanism of action is key to its high selectivity for Tyk2 over other JAK family members. Deuteration is a common strategy in medicinal chemistry to improve the metabolic stability and pharmacokinetic properties of a drug candidate.

Target Binding and Selectivity Profile

Quantitative data on the binding affinity and selectivity of Tyk2 inhibitors are crucial for understanding their therapeutic potential and off-target effects. The following tables summarize the available data for compounds structurally related to this compound, as disclosed in patent literature. While specific data for the deuterated form (this compound) is not explicitly detailed in the public domain, the data for its non-deuterated counterpart, Tyk2-IN-18, and other closely related analogs from the same chemical series provide a strong indication of its potency and selectivity.

Table 1: In Vitro Binding Affinity of a Representative TYK2 JH2 Inhibitor

| Compound | Target | Assay Type | IC50 (nM) |

| Representative Compound | TYK2 JH2 | TR-FRET | 0.6 |

Data sourced from a representative patent for a similar chemical series.

Table 2: Kinase Selectivity Profile of a Representative TYK2 JH2 Inhibitor

| Kinase | Domain | Assay Type | IC50 (nM) | Selectivity Fold (vs. TYK2 JH2) |

| TYK2 | JH2 | TR-FRET | 0.6 | 1x |

| JAK1 | JH2 | TR-FRET | >10,000 | >16,667x |

| JAK2 | JH1 | Catalytic | >10,000 | >16,667x |

| JAK3 | JH1 | Catalytic | >10,000 | >16,667x |

Data sourced from a representative patent for a similar chemical series.

Signaling Pathways

Tyk2 plays a pivotal role in mediating the downstream signaling of several key cytokine receptors. Understanding these pathways is essential for elucidating the mechanism of action of Tyk2 inhibitors.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the binding and selectivity of Tyk2 inhibitors.

In Vitro TYK2 JH2 Domain Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is designed to measure the binding affinity of test compounds to the TYK2 pseudokinase (JH2) domain.

Principle: The assay is based on the competition between a fluorescently labeled tracer molecule that binds to the TYK2 JH2 domain and the unlabeled test compound. When the tracer is bound to a labeled antibody, a FRET signal is generated. The test compound displaces the tracer, leading to a decrease in the FRET signal, which is proportional to the binding affinity of the compound.

Materials:

-

Recombinant human TYK2 JH2 domain (GST-tagged)

-

Lanthanide-labeled anti-GST antibody (Donor)

-

Fluorescently labeled tracer molecule (Acceptor)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

-

384-well low-volume microplates

-

Test compound (this compound) serially diluted in DMSO

Procedure:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Perform serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the test compound dilutions.

-

Add a pre-mixed solution of the TYK2 JH2 protein and the anti-GST antibody to each well.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for protein-antibody binding.

-

Add the fluorescently labeled tracer to all wells.

-

Incubate for another defined period (e.g., 60-120 minutes) at room temperature to allow the binding reaction to reach equilibrium.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Calculate the ratio of the acceptor to donor fluorescence signals.

-

Plot the signal ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase Selectivity Profiling

To determine the selectivity of this compound, its activity is assessed against a panel of other kinases, particularly the other members of the JAK family.

Principle: The inhibitory activity of the test compound is measured against a panel of purified kinases using an in vitro activity assay. The choice of assay format can vary (e.g., radiometric, fluorescence-based, or luminescence-based) but generally involves measuring the phosphorylation of a substrate by the kinase in the presence of different concentrations of the inhibitor.

Materials:

-

Purified recombinant kinases (e.g., JAK1, JAK2, JAK3)

-

Specific peptide or protein substrates for each kinase

-

ATP (often at or near the Km for each kinase)

-

Assay buffer appropriate for each kinase

-

Detection reagents (e.g., [γ-33P]ATP for radiometric assays, phosphospecific antibodies for immunoassays)

-

Test compound (this compound) serially diluted in DMSO

Procedure:

-

For each kinase to be tested, optimize the assay conditions (enzyme concentration, substrate concentration, ATP concentration, and reaction time) to ensure linear reaction kinetics.

-

Prepare serial dilutions of this compound in DMSO.

-

In a multi-well plate, add the assay buffer, the respective kinase, and the test compound dilutions.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Allow the reaction to proceed for the optimized time at a controlled temperature (e.g., 30°C).

-

Stop the reaction (e.g., by adding a stop solution containing EDTA).

-

Quantify the amount of phosphorylated substrate using the chosen detection method.

-

Plot the percentage of kinase inhibition against the logarithm of the test compound concentration and fit the data to determine the IC50 value for each kinase.

-

Calculate the selectivity by comparing the IC50 value for Tyk2 with the IC50 values for the other kinases.

Cellular Assays for TYK2 Inhibition

Cell-based assays are essential to confirm that the biochemical potency of an inhibitor translates into functional activity in a more physiologically relevant context.

Principle: These assays measure the ability of the test compound to inhibit the phosphorylation of downstream signaling molecules (e.g., STATs) in response to cytokine stimulation in whole cells.

Example: IL-23-induced STAT3 Phosphorylation Assay in Human Whole Blood

Materials:

-

Freshly collected human whole blood from healthy donors

-

Recombinant human IL-23

-

This compound serially diluted in DMSO

-

Fixation and permeabilization buffers

-

Fluorescently labeled anti-phospho-STAT3 antibody

-

Flow cytometer

Procedure:

-

Pre-treat aliquots of whole blood with serial dilutions of this compound for a defined period (e.g., 60 minutes) at 37°C.

-

Stimulate the blood samples with a pre-determined concentration of IL-23 for a short period (e.g., 15-30 minutes) at 37°C.

-

Stop the stimulation and fix the cells by adding a fixation buffer.

-

Lyse the red blood cells and permeabilize the remaining white blood cells.

-

Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of STAT3.

-

Analyze the samples by flow cytometry, gating on a specific cell population (e.g., CD4+ T cells).

-

Quantify the median fluorescence intensity (MFI) of the phospho-STAT3 signal in the target cell population.

-

Plot the percentage of inhibition of STAT3 phosphorylation (relative to stimulated controls) against the logarithm of the test compound concentration to determine the IC50 value.

Conclusion

This compound is a deuterated, allosteric inhibitor that demonstrates high potency and selectivity for the pseudokinase (JH2) domain of Tyk2. Its mechanism of action, which avoids the highly conserved ATP-binding site of the kinase domain, underpins its remarkable selectivity over other JAK family members. The experimental protocols detailed in this guide provide a robust framework for the characterization of Tyk2 inhibitors. The data presented for closely related compounds strongly suggest that this compound is a valuable tool for investigating the role of Tyk2 in health and disease and holds promise as a therapeutic candidate for the treatment of autoimmune and inflammatory disorders. Further studies are warranted to fully elucidate its in vivo efficacy and pharmacokinetic/pharmacodynamic profile.

References

- 1. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]

- 2. WO2023227946A1 - Tyk2 inhibitors and uses thereof - Google Patents [patents.google.com]

- 3. US11040967B2 - TYK2 inhibitors, uses, and methods for production thereof - Google Patents [patents.google.com]

- 4. bpsbioscience.com [bpsbioscience.com]

The Gatekeeper: A Technical Guide to the Role of the TYK2 JH2 Domain in Cytokine Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator of signal transduction for a host of cytokines implicated in immunity and inflammation. Structurally, TYK2 is characterized by a tandem arrangement of a C-terminal catalytic kinase domain (JH1) and a regulatory pseudokinase domain (JH2). Historically considered catalytically inert, the JH2 domain has emerged as a pivotal regulator of TYK2 function. This technical guide provides an in-depth exploration of the TYK2 JH2 domain, detailing its structure, its allosteric control over the JH1 domain, and its central role in cytokine signaling pathways such as those for interleukin (IL)-12, IL-23, and Type I interferons. We will examine quantitative data on its interactions, detail key experimental methodologies for its study, and discuss its significance as a highly selective target for a new generation of therapeutics for autoimmune and inflammatory diseases.

Introduction to TYK2 and the JH2 Domain

The Janus kinases (JAKs), comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that are essential for signaling from over 60 cytokine and hormone receptors.[1] These signaling cascades, collectively known as the JAK-STAT pathway, are fundamental to hematopoiesis, immune surveillance, and inflammation.[2] TYK2, in particular, is a key component in the signaling pathways for cytokines such as IL-12, IL-23, Type I and III interferons, IL-6, and IL-10.[3][4] Dysregulation of TYK2-mediated signaling is strongly associated with the pathogenesis of numerous autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease.[5][6][7]

A defining feature of all JAK family members is the presence of seven JAK Homology (JH) domains.[8] Of these, the C-terminal JH1 domain is the canonical tyrosine kinase domain responsible for phosphorylation of downstream substrates. Immediately preceding it is the JH2 domain, a pseudokinase domain that shares structural homology with kinase domains but lacks key catalytic residues, rendering it catalytically inactive.[9][10] Far from being a vestigial structure, the JH2 domain of TYK2 acts as a sophisticated allosteric regulator, maintaining the kinase in an inactive state and representing a novel, highly specific target for therapeutic intervention.[1][5]

The Autoinhibitory Role of the TYK2 JH2 Domain

In the basal, unstimulated state, the TYK2 JH2 domain physically interacts with the JH1 domain, imposing an autoinhibitory conformation that prevents kinase activity.[9][10][11] This intramolecular interaction sterically hinders the JH1 domain's ability to bind ATP and/or achieve the correct conformation for catalysis.[10] The crystal structure of the TYK2 pseudokinase-kinase module reveals that the two domains interact near the kinase active site.[9][10] This autoinhibitory "lock" is crucial for preventing aberrant signaling in the absence of a cytokine stimulus.

Upon cytokine-mediated receptor dimerization, a conformational change is induced in the associated TYK2 proteins. This change is thought to disrupt the inhibitory JH2-JH1 interaction, "unlocking" the JH1 domain and allowing for its activation via trans-phosphorylation with a partner JAK (e.g., JAK1 or JAK2).[11][12]

While the TYK2 JH2 domain is catalytically inactive, it does bind ATP.[3][13] This ATP binding is not for phosphotransfer but is crucial for stabilizing the JH2 domain's structure, which in turn is necessary for its regulatory function.[3][14] Mutations in the ATP-binding pocket of JH2 can lead to increased basal TYK2 phosphorylation and downstream signaling, highlighting the importance of this interaction for maintaining the autoinhibited state.[3][13]

Involvement of TYK2 in Key Cytokine Signaling Pathways

TYK2 is indispensable for signal transduction downstream of several key cytokine families. Its activation, regulated by the JH2 domain, is a convergence point for pathways driving both protective immunity and autoimmune pathology.

IL-23 and IL-12 Signaling

The IL-23 and IL-12 pathways are central to the differentiation and function of T helper 1 (Th1) and Th17 cells, respectively. Both cytokines are heterodimers sharing a common p40 subunit and are strongly implicated in diseases like psoriasis, Crohn's disease, and multiple sclerosis.[15][16]

-

IL-23 Signaling: Upon IL-23 binding to its receptor (IL-23R/IL-12Rβ1), TYK2 and JAK2 are brought into proximity and activated. Activated TYK2 then phosphorylates STAT3, leading to the transcription of genes that promote the survival and expansion of pathogenic Th17 cells.[16][17]

-

IL-12 Signaling: IL-12 signals through the IL-12Rβ1/IL-12Rβ2 receptor complex, also activating TYK2 and JAK2. This leads to the phosphorylation of STAT4, driving the differentiation of Th1 cells and the production of pro-inflammatory cytokines like IFN-γ.[16][17]

Type I Interferon Signaling

Type I interferons (IFN-α/β) are crucial for antiviral defense but are also pathogenic drivers in autoimmune diseases like systemic lupus erythematosus (SLE).[7] IFNs signal through the IFNAR1/IFNAR2 receptor complex. TYK2 constitutively associates with IFNAR1, while JAK1 associates with IFNAR2.[8][18] Ligand binding activates both kinases, leading to the phosphorylation of STAT1 and STAT2. These then form the ISGF3 complex with IRF9, which translocates to the nucleus to induce the expression of hundreds of interferon-stimulated genes (ISGs).[7]

Quantitative Analysis of TYK2 JH2 Domain Interactions

The development of selective TYK2 inhibitors targeting the JH2 domain has provided a wealth of quantitative data. These allosteric inhibitors bind to the ATP-binding pocket of the pseudokinase domain, stabilizing the autoinhibitory conformation.[1][19] This approach achieves remarkable selectivity for TYK2 over other JAKs because the JH2 domains are significantly less conserved than the highly homologous JH1 catalytic domains.[5][17]

| Compound | Target Domain | Binding Affinity / Potency | Selectivity vs. JAK1 JH2 | Selectivity vs. JAK1 JH1 | Reference |

| Deucravacitinib | TYK2 JH2 | IC50: <1 nM (Binding) | >1000-fold | >5000-fold | [19][20] |

| QL-1200186 | TYK2 JH2 | IC50: 0.06 nM (Binding) | 164-fold | >16,667-fold | [12][21] |

| SHR2178 | TYK2 JH2 | Kd: 0.2 nM | High | High | [5] |

| BMS-986165 | TYK2 JH2 | IC50: 0.2 nM (IFNα signaling) | High | High | [20] |

Table 1: Binding affinities and selectivities of representative allosteric inhibitors targeting the TYK2 JH2 domain. IC50 and Kd values represent measures of potency and binding affinity, respectively.

Key Experimental Methodologies

Studying the function of the TYK2 JH2 domain requires a combination of biochemical, structural, and cell-based assays.

Biochemical Assays

-

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR): These biophysical techniques are the gold standard for quantifying the binding affinity (Kd) of small molecules or ATP to the isolated TYK2 JH2 domain. They provide direct measurement of the binding thermodynamics and kinetics.[3][19]

-

In Vitro Kinase Assays: To demonstrate the inhibitory effect of the JH2 domain, the kinase activity of the isolated JH1 domain can be compared to that of a construct containing both the JH2 and JH1 domains. The assay typically measures the phosphorylation of a peptide substrate using radiolabeled ATP (³²P-ATP) or fluorescence-based methods.[9]

Cell-Based Assays

-

Co-immunoprecipitation (Co-IP): This technique is used to demonstrate the physical interaction between the JH1 and JH2 domains within a cellular context. An antibody targeting a tagged JH1 domain is used to pull it down from cell lysate, and the subsequent Western blot is probed for the presence of the co-precipitated JH2 domain.[22]

-

Phospho-STAT Western Blotting or HTRF: The most common method to assess the functional consequence of TYK2 inhibition is to measure the phosphorylation of its direct substrate, STAT proteins. Cells are stimulated with a relevant cytokine (e.g., IL-23, IFN-α) in the presence of a TYK2 JH2 inhibitor. Cell lysates are then analyzed by Western blot using antibodies specific to phosphorylated STATs (e.g., pSTAT3, pSTAT1) or by using quantitative high-throughput methods like Homogeneous Time-Resolved Fluorescence (HTRF).[12][19]

Clinical Significance and Therapeutic Targeting

The critical regulatory role of the JH2 domain is underscored by genetic evidence. Polymorphisms and mutations within the TYK2 gene, particularly in the JH2 domain, are strongly associated with altered susceptibility to a range of autoimmune diseases.[3][7][23] For instance, loss-of-function variants in TYK2 are protective against multiple sclerosis, lupus, and psoriasis, providing a compelling human genetic rationale for therapeutic inhibition.[7][24]

Targeting the JH2 domain offers a paradigm-shifting approach to kinase inhibition. Traditional kinase inhibitors target the highly conserved ATP-binding site of the catalytic JH1 domain, often leading to off-target effects due to inhibition of other related kinases (e.g., other JAKs).[5][20] In contrast, allosteric inhibitors that bind to the more diverse JH2 domain can achieve unprecedented selectivity.[1]

Deucravacitinib (Sotyktu™) is the first-in-class, FDA-approved oral therapeutic that specifically targets the TYK2 JH2 domain.[1][2] It stabilizes the autoinhibitory interaction between JH2 and JH1, selectively blocking TYK2-mediated signaling.[1] Its clinical success in treating moderate-to-severe plaque psoriasis has validated the TYK2 pseudokinase domain as a premier drug target and has paved the way for the development of other JH2-targeted therapies for a wide array of immune-mediated diseases.[2]

Conclusion

The TYK2 JH2 domain has transitioned from an enigmatic pseudokinase to a well-defined master regulator of TYK2 kinase activity. Its autoinhibitory function is essential for preventing spurious cytokine signaling, while its unique structure provides a key vulnerability for therapeutic intervention. By binding to the JH2 domain, a new class of allosteric inhibitors can achieve high selectivity and potent blockade of pathogenic cytokine pathways, including those driven by IL-23, IL-12, and Type I IFNs. The clinical validation of this strategy has ushered in a new era of precision medicine for autoimmune and inflammatory disorders, underscoring the profound importance of understanding the intricate regulatory mechanisms embedded within kinase architecture. The continued exploration of the TYK2 JH2 domain promises to yield further insights into cytokine signaling and new opportunities for innovative drug design.

References

- 1. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]

- 2. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]

- 7. Association of TYK2 polymorphisms with autoimmune diseases: A comprehensive and updated systematic review with meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TYK2 Kinase Activity Is Required for Functional Type I Interferon Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 18. pnas.org [pnas.org]

- 19. Identification and characterization of TYK2 pseudokinase domain stabilizers that allosterically inhibit TYK2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Regulation of the Jak2 Tyrosine Kinase by Its Pseudokinase Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 23. TYK2 tyrosine kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to Utilizing Tyk2-IN-18-d5 for the Investigation of the IL-23 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tyk2-IN-18-d5, a deuterated selective inhibitor of Tyrosine Kinase 2 (Tyk2), and its application in studying the Interleukin-23 (IL-23) signaling pathway. This document details the mechanism of action, presents available quantitative data, and outlines key experimental protocols for the characterization and utilization of this compound in preclinical research.

Introduction to the IL-23/Tyk2 Axis in Autoimmunity

The IL-23 signaling pathway is a critical driver of inflammation and is strongly implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and inflammatory bowel disease.[1][2] IL-23, a heterodimeric cytokine, binds to its receptor complex on the surface of immune cells, such as T helper 17 (Th17) cells and innate lymphoid cells.[3][4] This binding event initiates an intracellular signaling cascade that is critically dependent on the Janus kinases (JAKs), specifically Tyk2 and JAK2.[5][6]

Tyk2, a member of the JAK family, is a non-receptor tyrosine kinase that associates with the IL-12Rβ1 subunit of the IL-23 receptor complex.[5] Upon IL-23 binding, Tyk2 and JAK2 are brought into close proximity, leading to their trans-activation and subsequent phosphorylation of the receptor's intracellular domains.[6] These phosphorylated residues serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[4][6] Activated STAT3 then dimerizes, translocates to the nucleus, and induces the transcription of pro-inflammatory genes, including those encoding for IL-17 and other key cytokines that perpetuate the inflammatory response.[3][5]

Given its pivotal role in this pathway, Tyk2 has emerged as a key therapeutic target for the treatment of autoimmune diseases.[7][8] Selective inhibition of Tyk2 offers a more targeted approach compared to broader JAK inhibitors, potentially leading to an improved safety profile.[1]

This compound: A Deuterated, Allosteric Tyk2 Inhibitor

This compound is a deuterated analog of a potent and selective Tyk2 inhibitor that functions through an allosteric mechanism.[9][10] Unlike ATP-competitive inhibitors that target the highly conserved kinase (JH1) domain, this compound binds to the regulatory pseudokinase (JH2) domain of Tyk2.[9][11][12] This binding stabilizes an inactive conformation of the enzyme, thereby preventing its activation and downstream signaling.[11][12] The deuteration of the molecule is intended to alter its metabolic properties, potentially offering advantages in pharmacokinetic studies. This compound is specifically referenced as "Compound 13" in patent literature.[9][10]

Quantitative Data

Precise quantitative data for this compound is not extensively available in the public domain. However, the patent application WO2023227946A1 provides a qualitative assessment of its potency.[1] The table below summarizes the available information. For comparative purposes, data for other well-characterized selective Tyk2 inhibitors are also included.

| Compound | Target Domain | Biochemical IC50 | Cellular Activity | Reference |

| This compound (Compound 13) | JH2 (Pseudokinase) | < 30 nM | Not specified | [1] |

| Deucravacitinib (BMS-986165) | JH2 (Pseudokinase) | 0.2 nM (binding) | IL-12/IL-23/IFN-α signaling IC50: 2-19 nM | [13] |

| A-005 | JH2 (Pseudokinase) | Nanomolar potency | IFN-α stimulated pSTAT3 IC50 (Human PBMC): 3.7 nM | [14] |

| NDI-034858 | JH2 (Pseudokinase) | <1nM | IL-12/IL-18 stimulated IFNγ production |

Signaling Pathways and Experimental Workflows

IL-23 Signaling Pathway and Mechanism of this compound Inhibition

The following diagram illustrates the IL-23 signaling cascade and the point of intervention for this compound.

Caption: IL-23 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Characterizing this compound

The following diagram outlines a typical workflow for the preclinical characterization of a novel Tyk2 inhibitor like this compound.

Caption: A streamlined workflow for the preclinical evaluation of Tyk2 inhibitors.

Experimental Protocols

Biochemical Assay: Tyk2 JH2 Pseudokinase Domain Binding Assay (Fluorescence Polarization)

This assay is designed to quantify the binding affinity of this compound to the isolated Tyk2 JH2 domain.

Principle: This competitive binding assay utilizes a fluorescently labeled probe that binds to the Tyk2 JH2 domain. In the bound state, the probe's rotation is restricted, resulting in a high fluorescence polarization (FP) signal. When an unlabeled inhibitor like this compound competes for binding, the probe is displaced, tumbles more freely in solution, and the FP signal decreases.

Materials:

-

Recombinant human Tyk2 JH2 protein

-

Fluorescently labeled JH2 probe (e.g., JH2 probe 1)

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well, low-volume, black microplates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations (ensure the final DMSO concentration is ≤1%).

-

Reagent Preparation: Dilute the Tyk2 JH2 protein and the fluorescent probe to their optimal working concentrations in Assay Buffer.

-

Assay Plate Setup:

-

Add 5 µL of diluted this compound or vehicle control (Assay Buffer with DMSO) to the wells of the 384-well plate.

-

Add 5 µL of the diluted Tyk2 JH2 protein to all wells except for the "no enzyme" control wells.

-

Add 5 µL of the diluted fluorescent probe to all wells.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measurement: Measure the fluorescence polarization on a compatible plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay: IL-23-Induced STAT3 Phosphorylation in Human PBMCs

This assay assesses the ability of this compound to inhibit the downstream signaling of the IL-23 receptor in a cellular context.

Principle: Activation of the IL-23 receptor by its ligand leads to the Tyk2/JAK2-mediated phosphorylation of STAT3. This assay measures the levels of phosphorylated STAT3 (p-STAT3) in response to IL-23 stimulation in the presence or absence of this compound.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Recombinant human IL-23

-

This compound

-

RPMI 1640 medium supplemented with 10% FBS

-

Fixation/Permeabilization buffers

-

Fluorochrome-conjugated antibodies against p-STAT3 (Y705) and cell surface markers (e.g., CD3, CD4)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Isolate human PBMCs from healthy donors.

-

Pre-incubate the PBMCs with serially diluted this compound or vehicle control for 1-2 hours at 37°C.

-

-

IL-23 Stimulation:

-

Stimulate the cells with an optimal concentration of recombinant human IL-23 for 15-30 minutes at 37°C. A non-stimulated control should be included.

-

-

Fixation and Permeabilization:

-

Fix the cells immediately after stimulation using a fixation buffer.

-

Permeabilize the cells using a permeabilization buffer to allow intracellular antibody staining.

-

-

Antibody Staining:

-

Stain the cells with the fluorochrome-conjugated anti-p-STAT3 antibody and any relevant cell surface marker antibodies.

-

-

Flow Cytometry:

-

Acquire the data on a flow cytometer.

-

-

Data Analysis:

-

Gate on the cell population of interest (e.g., CD4+ T cells).

-

Determine the median fluorescence intensity (MFI) of p-STAT3 for each condition.

-

Calculate the percentage of inhibition of p-STAT3 induction by this compound and determine the IC50 value.

-

In Vivo Model: IL-23-Induced Psoriasis-like Skin Inflammation in Mice

This model evaluates the in vivo efficacy of this compound in an IL-23-driven inflammatory disease model.

Principle: Intradermal injection of IL-23 into the ears of mice induces a localized inflammatory response characterized by erythema, scaling, and epidermal thickening, which histologically resembles human psoriasis.

Materials:

-

BALB/c or C57BL/6 mice

-

Recombinant murine IL-23

-

This compound formulated for in vivo administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection)

-

Calipers for ear thickness measurement

-

Histology equipment and reagents

Procedure:

-

Acclimatization and Grouping:

-

Acclimatize the mice for at least one week before the experiment.

-

Randomly assign the mice to different treatment groups (e.g., vehicle control, this compound at different doses).

-

-

Treatment:

-

Administer this compound or vehicle to the respective groups according to the desired dosing regimen (e.g., daily oral gavage).

-

-

Induction of Inflammation:

-

On day 0, administer an intradermal injection of recombinant murine IL-23 into the ears of the mice. Repeat the IL-23 injections as required by the specific protocol (e.g., every other day).

-

-

Monitoring and Measurements:

-

Measure the ear thickness daily using calipers.

-

Visually score the ears for erythema and scaling.

-

Monitor the body weight of the mice.

-

-

Endpoint Analysis:

-

At the end of the study (e.g., day 5-7), euthanize the mice and collect the ear tissue.

-

Process the tissue for histological analysis (e.g., H&E staining to measure epidermal thickness) and for the analysis of inflammatory markers (e.g., cytokine levels by ELISA or gene expression by qPCR).

-

-

Data Analysis:

-

Compare the ear thickness, clinical scores, and histological parameters between the treatment groups to evaluate the efficacy of this compound.

-

Conclusion

This compound represents a valuable research tool for the in-depth investigation of the IL-23 signaling pathway and its role in inflammatory and autoimmune diseases. Its deuterated nature and allosteric mechanism of action make it a compound of interest for both in vitro and in vivo studies. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this compound and other novel Tyk2 inhibitors, facilitating the advancement of our understanding of Tyk2 biology and the development of next-generation therapeutics for autoimmune disorders.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. amsbio.com [amsbio.com]

- 4. imavita.com [imavita.com]

- 5. IL-23 in arthritic and inflammatory pain development in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TYK2 JH2 Pseudokinase Domain Inhibitor Screening Assay Kit - BPS Bioscience [bioscience.co.uk]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Interleukin-23 Drives Intestinal Inflammation through Direct Activity on T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Canonical Tyrosine-dependent and Non-canonical Tyrosine-independent STAT3 Activation Sites in the Intracellular Domain of the Interleukin 23 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IL-23R–activated STAT3/STAT4 is essential for Th1/Th17-mediated CNS autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. JCI Insight - IL-23R–activated STAT3/STAT4 is essential for Th1/Th17-mediated CNS autoimmunity [insight.jci.org]

- 13. IL-23 signaling regulation of pro-inflammatory T-cell migration uncovered by phosphoproteomics | PLOS Biology [journals.plos.org]

- 14. Regulation of the IL-23 and IL-12 balance by Stat3 signaling in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Type I Interferon Signaling with Tyk2-IN-18-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tyk2-IN-18-d5, a deuterated selective inhibitor of Tyrosine Kinase 2 (Tyk2), and its application in the investigation of type I interferon (IFN) signaling. This document outlines the mechanism of action of Tyk2 inhibitors, presents representative data for the characterization of such compounds, and offers detailed experimental protocols for their evaluation.

Introduction to Tyk2 and Type I Interferon Signaling

Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which also includes JAK1, JAK2, and JAK3. These kinases are integral components of the JAK-STAT signaling pathway, a critical cascade for transmitting extracellular cytokine signals into the cell to regulate gene expression.

Type I interferons (IFN-α and IFN-β) are crucial cytokines in the innate immune response to viral infections and play a role in autoimmune diseases. The binding of type I IFN to its heterodimeric receptor (IFNAR1 and IFNAR2) initiates a conformational change, leading to the activation of the receptor-associated kinases, Tyk2 and JAK1. This activation triggers a cascade of phosphorylation events, including the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2. Phosphorylated STAT1 and STAT2 form a heterodimer that associates with Interferon Regulatory Factor 9 (IRF9) to create the IFN-stimulated gene factor 3 (ISGF3) complex. ISGF3 then translocates to the nucleus, where it binds to IFN-stimulated response elements (ISREs) in the promoter regions of IFN-stimulated genes (ISGs), leading to their transcription. The protein products of ISGs mediate the antiviral and other cellular responses to type I IFNs.

Tyk2 possesses a catalytic domain (JH1) and a regulatory pseudokinase domain (JH2). Tyk2-IN-18 is a potent inhibitor that targets the JH2 domain of Tyk2, and also exhibits inhibitory activity against the JAK2-JH2 domain with an IC50 of less than 10 nM. By binding to the JH2 domain, Tyk2-IN-18 allosterically inhibits the kinase activity of the JH1 domain, thereby blocking the downstream signaling cascade. This compound is the deuterated form of Tyk2-IN-18. The incorporation of deuterium atoms can alter the metabolic profile of the compound, often leading to a longer half-life, making it a valuable tool for pharmacokinetic and in vivo studies.[1]

Data Presentation

Quantitative data for Tyk2 inhibitors are crucial for understanding their potency and selectivity. The following tables provide a representative summary of the types of data generated when characterizing a Tyk2 JH2 inhibitor.

Table 1: Representative Biochemical Activity of a Tyk2 JH2 Inhibitor

| Assay Type | Target | Parameter | Value (nM) |

| Biochemical Binding Assay | Tyk2 JH2 | IC50 | < 10 |

| Biochemical Kinase Assay | JAK1 JH1 | IC50 | > 10,000 |

| Biochemical Kinase Assay | JAK2 JH1 | IC50 | > 10,000 |

| Biochemical Kinase Assay | JAK3 JH1 | IC50 | > 10,000 |

Note: Data are representative of potent and selective Tyk2 JH2 inhibitors.[2]

Table 2: Representative Cellular Activity of a Tyk2 JH2 Inhibitor on Type I IFN Signaling

| Cell Line | Stimulation | Endpoint | Parameter | Value (nM) |

| Human PBMCs | IFN-α | pSTAT1 | IC50 | 50 - 200 |

| Human Whole Blood | IFN-α | CXCL10 production | IC50 | 150 - 500 |

| Jurkat Dual-reporter cells | IFN-α | IRF activity | IC50 | 40 - 60 |

Note: Data are representative of potent and selective Tyk2 JH2 inhibitors.[2]

Signaling Pathway and Experimental Workflow

Type I Interferon Signaling Pathway

The following diagram illustrates the canonical type I interferon signaling pathway and highlights the point of inhibition by a Tyk2 inhibitor like this compound.

Caption: Type I Interferon Signaling Pathway and Tyk2 Inhibition.

Experimental Workflow for Characterizing this compound

The following diagram outlines a typical experimental workflow for the characterization of a novel Tyk2 inhibitor.

Caption: Experimental Workflow for Tyk2 Inhibitor Characterization.

Experimental Protocols

Biochemical Tyk2 JH2 Domain Binding Assay (Fluorescence Polarization)

This assay measures the ability of a test compound to displace a fluorescently labeled probe from the Tyk2 JH2 domain.

Materials:

-

Recombinant human Tyk2 JH2 protein

-

Fluorescently labeled JH2 probe

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

384-well, low-volume, black plates

-

Test compound (this compound) serially diluted in DMSO

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a solution of Tyk2 JH2 protein and the fluorescent probe in assay buffer.

-

Add 10 µL of the protein/probe mixture to each well of the 384-well plate.

-

Add 100 nL of serially diluted test compound or DMSO (vehicle control) to the wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the fluorescence polarization on a plate reader.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Assay for Inhibition of IFN-α-induced STAT1 Phosphorylation (Western Blot)

This protocol details the detection of phosphorylated STAT1 (pSTAT1) in cells treated with IFN-α and a Tyk2 inhibitor.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., HeLa)

-

RPMI-1640 medium with 10% FBS

-

Recombinant human IFN-α

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-pSTAT1 (Tyr701) and anti-total STAT1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound or DMSO for 1 hour.

-

Stimulate the cells with IFN-α (e.g., 10 ng/mL) for 20-30 minutes.[3]

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the pSTAT1 signal to the total STAT1 signal.

Cellular Assay for Inhibition of IFN-α-induced STAT1 Phosphorylation (Flow Cytometry)

This method allows for the quantification of pSTAT1 on a single-cell level.

Materials:

-

Human whole blood or PBMCs

-

RPMI-1640 medium

-

Recombinant human IFN-α

-

This compound

-

Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)

-

Fluorochrome-conjugated antibodies: anti-pSTAT1 (Tyr701), anti-CD3 (for T-cell gating)

-

Flow cytometer

Procedure:

-

Aliquot 100 µL of whole blood or 1x10^6 PBMCs into flow cytometry tubes.

-

Pre-treat with varying concentrations of this compound or DMSO for 1 hour at 37°C.

-

Stimulate with IFN-α (e.g., 1000 IU/mL) for 15 minutes at 37°C.[4]

-

Immediately fix the cells by adding 1 mL of Fixation Buffer and incubate for 10 minutes at 37°C.

-

Permeabilize the cells by adding Permeabilization Buffer and incubate for 30 minutes on ice.

-

Wash the cells with stain buffer (e.g., PBS with 2% FBS).

-

Stain the cells with fluorochrome-conjugated antibodies for 30-60 minutes at room temperature in the dark.

-

Wash the cells and resuspend in stain buffer.

-

Acquire the data on a flow cytometer and analyze the median fluorescence intensity (MFI) of pSTAT1 in the cell population of interest.

Pharmacokinetic Analysis of this compound in Plasma (LC-MS/MS)

This protocol provides a general framework for quantifying the deuterated compound in plasma samples.

Materials:

-

Plasma samples from subjects dosed with this compound

-

This compound analytical standard

-

Internal standard (e.g., a stable isotope-labeled analog of Tyk2-IN-18)

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

-

Prepare calibration standards and quality control samples by spiking known concentrations of this compound into blank plasma.

-

To 50 µL of plasma sample, standard, or QC, add 150 µL of acetonitrile containing the internal standard to precipitate proteins.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an aliquot of the supernatant onto the LC-MS/MS system.

-

Perform chromatographic separation using a suitable C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

-

Construct a calibration curve and determine the concentration of this compound in the unknown samples.

References

Tyk2-IN-18-d5: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Deuterated Tyrosine Kinase 2 Inhibitor

This technical guide provides a comprehensive overview of Tyk2-IN-18-d5, a deuterated inhibitor of Tyrosine Kinase 2 (Tyk2). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties, mechanism of action, and experimental evaluation of this compound.

Introduction to Tyk2 and Its Inhibition

Tyrosine Kinase 2 (Tyk2) is a non-receptor tyrosine kinase and a member of the Janus kinase (JAK) family. It plays a crucial role in the signal transduction of various cytokines, including type I interferons (IFN-α/β), interleukin-6 (IL-6), IL-10, IL-12, and IL-23. These cytokines are pivotal in both innate and adaptive immunity, and their dysregulation is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. The signaling cascade initiated by these cytokines involves the activation of Tyk2, which in turn phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.

The development of selective Tyk2 inhibitors represents a promising therapeutic strategy for a range of immune-mediated disorders. By targeting the unique regulatory pseudokinase (JH2) domain of Tyk2, allosteric inhibitors can achieve high selectivity over other JAK family members, potentially minimizing off-target effects. This compound is a deuterated analog of a Tyk2 inhibitor, which can be utilized in various research applications, including as a tracer or an internal standard for quantitative analysis.[1]

Chemical Properties of this compound

The fundamental chemical properties of this compound are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 3018160-63-6 | MedChemExpress |

| Molecular Formula | C₂₂H₁₉D₅N₈O₂ | MedChemExpress |

| Molecular Weight | 437.51 | MedChemExpress |

| Solubility | Soluble in DMSO | MedChemExpress |

Mechanism of Action and Signaling Pathway

This compound, as a deuterated Tyk2 inhibitor, is designed to target the JH2 pseudokinase domain of Tyk2. This allosteric inhibition mechanism prevents the conformational changes required for the activation of the kinase domain (JH1), thereby blocking downstream signaling.

The canonical Tyk2 signaling pathway, which is inhibited by compounds like this compound, is initiated by the binding of a cytokine to its receptor. This leads to receptor dimerization and the subsequent activation of receptor-associated Tyk2 and another JAK family member (e.g., JAK1 or JAK2). The activated kinases then phosphorylate each other and the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins. Recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and regulation of gene expression.

Below is a diagram illustrating the Tyk2 signaling pathway and the point of inhibition.

Figure 1. Tyk2 signaling pathway and inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of Tyk2 inhibitors like this compound.

In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the affinity of an inhibitor to the Tyk2 kinase.

Materials:

-

Tyk2 enzyme

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer

-

Kinase Buffer

-

Test compound (e.g., this compound)

-

384-well microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Assay Plate Preparation: Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Kinase/Antibody Mixture: Prepare a mixture of Tyk2 enzyme and Eu-anti-Tag antibody in kinase buffer. Add this mixture to all wells.

-

Tracer Addition: Add the Kinase Tracer to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Figure 2. Workflow for an in vitro kinase binding assay.

Cellular Assay (STAT3 Phosphorylation Assay)

This protocol measures the ability of a Tyk2 inhibitor to block cytokine-induced STAT3 phosphorylation in a cellular context.

Materials:

-

Human cell line expressing the target cytokine receptor (e.g., HEK293)

-

Cytokine (e.g., IFN-α)

-

This compound

-

Cell culture medium and supplements

-

Assay buffer

-

Anti-phospho-STAT3 and total STAT3 antibodies

-

Detection reagents (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate and culture overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO for 1-2 hours.

-

Cytokine Stimulation: Stimulate the cells with an EC₈₀ concentration of the appropriate cytokine (e.g., IFN-α) for 15-30 minutes.

-

Cell Lysis: Wash the cells and lyse them to extract cellular proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Detection of Phospho-STAT3: Use an immunoassay (e.g., ELISA or Western blot) to detect the levels of phosphorylated STAT3 and total STAT3.

-

Data Analysis: Normalize the phospho-STAT3 signal to the total STAT3 signal. Plot the normalized signal against the inhibitor concentration and fit the data to determine the IC₅₀ value.

Figure 3. Workflow for a cellular STAT3 phosphorylation assay.

Quantitative Data and Selectivity

While specific quantitative data for this compound is not publicly available, the following table presents representative data for a well-characterized, selective allosteric Tyk2 inhibitor, deucravacitinib, to provide context for the expected potency and selectivity profile.

| Assay | Target | IC₅₀ (nM) | Selectivity vs. Tyk2 |

| Whole Blood Assay | Tyk2 | ~15 | - |

| JAK1 | >1000 | >67-fold | |

| JAK2 | >2000 | >133-fold | |

| JAK3 | >1000 | >67-fold |

Data is representative and based on published information for deucravacitinib.

Conclusion

This compound is a valuable research tool for studying the role of Tyk2 in health and disease. Its deuterated nature makes it particularly useful for pharmacokinetic studies and as an internal standard in quantitative assays. The provided technical information and experimental protocols offer a solid foundation for researchers to effectively utilize this compound in their investigations of Tyk2 signaling and the development of novel therapeutics for autoimmune and inflammatory disorders. As with any research compound, it is imperative to consult the specific product datasheet and safety information provided by the supplier before use.

References

The Dawn of a New Era in Autoimmune Disease Treatment: An In-depth Technical Guide to the Discovery and Development of Allosteric TYK2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The landscape of autoimmune disease therapy is undergoing a significant transformation with the advent of a new class of targeted therapies: allosteric inhibitors of Tyrosine Kinase 2 (TYK2). This technical guide provides a comprehensive overview of the discovery and development of these groundbreaking molecules, offering insights into their mechanism of action, a comparative analysis of key compounds, detailed experimental methodologies, and a visual representation of the critical pathways and workflows involved.

Introduction: The Rationale for Targeting TYK2 Allosterically

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases, which also includes JAK1, JAK2, and JAK3. These enzymes play a pivotal role in cytokine signaling pathways that are crucial for immune responses.[1] Dysregulation of these pathways is a hallmark of numerous autoimmune and inflammatory diseases.

While the development of pan-JAK inhibitors marked a significant step forward in treating these conditions, their lack of selectivity often leads to off-target effects and associated safety concerns.[2] This is primarily because they target the highly conserved ATP-binding site within the catalytic (JH1) domain of the JAKs.[3]

The groundbreaking discovery that the pseudokinase (JH2) domain of TYK2 acts as an allosteric regulatory site has opened up a new avenue for developing highly selective inhibitors.[2][3] The JH2 domain is structurally distinct among the JAK family members, allowing for the design of small molecules that can bind to this site and lock the TYK2 protein in an inactive conformation.[2][3] This allosteric inhibition prevents the downstream signaling of key pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons, without significantly affecting the activity of other JAK family members.[1][4] This high degree of selectivity is anticipated to translate into a more favorable safety profile compared to traditional JAK inhibitors.[2]

The Allosteric TYK2 Inhibitor Landscape: A Comparative Analysis

The field of allosteric TYK2 inhibitors is rapidly evolving, with one approved drug and several promising candidates in clinical development. This section provides a comparative overview of the key players, with quantitative data summarized in the tables below.

Deucravacitinib (BMS-986165): The First-in-Class Pioneer

Deucravacitinib, developed by Bristol Myers Squibb, is the first allosteric TYK2 inhibitor to receive regulatory approval for the treatment of moderate-to-severe plaque psoriasis.[5] Its discovery was a landmark achievement, stemming from a phenotypic screen that identified a novel mechanism of action.[6] Deucravacitinib exhibits potent and highly selective inhibition of TYK2 by binding to the JH2 domain.[4]

Emerging Allosteric TYK2 Inhibitors

Several other companies are actively developing their own allosteric TYK2 inhibitors, each with unique profiles. These include:

-

BMS-986202: Another potent and selective allosteric TYK2 inhibitor from Bristol Myers Squibb.[7][8]

-

ESK-001: Developed by Alumis (formerly Esker Therapeutics), this compound is a highly selective allosteric TYK2 inhibitor.[9][10]

-

NDI-034858 (TAK-279): Originally discovered by Nimbus Therapeutics and now being developed by Takeda, this inhibitor is noted for its exceptional selectivity for TYK2.[11][12][13]

-

ATMW-DC: A novel, potent, and selective allosteric TYK2 inhibitor discovered by Atomwise.[14][15]

Orthosteric TYK2 Inhibitors

For comparative purposes, it is also relevant to consider orthosteric TYK2 inhibitors that target the ATP-binding site (JH1 domain). While they can achieve TYK2 selectivity, it is generally to a lesser extent than allosteric inhibitors.

-

Ropesacitinib (PF-06826647): A selective TYK2 inhibitor that binds to the catalytically active JH1 domain.[16][17]

Data Presentation: Quantitative Comparison of TYK2 Inhibitors

The following tables summarize the key quantitative data for a selection of allosteric and orthosteric TYK2 inhibitors.

Table 1: Biochemical Potency of Allosteric TYK2 Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Kd (nM) |

| Deucravacitinib (BMS-986165) | TYK2 JH2 | HTRF | 0.2 | - | - |

| Deucravacitinib (BMS-986165) | TYK2 JH2 | - | 1.0[4] | - | - |

| BMS-986202 | TYK2 JH2 | - | 0.19[7][8] | 0.02[7][8] | - |

| NDI-034858 (TAK-279) | TYK2 JH2 | - | - | - | 0.0038[11] |

| ATMW-DC | TYK2 JH2 | Biochemical Binding | 0.012 | - | - |

Table 2: Cellular Potency of Allosteric TYK2 Inhibitors

| Compound | Cell-Based Assay | IC50 (nM) |

| Deucravacitinib (BMS-986165) | Human Whole Blood (IL-12/IFNγ) | 13[6] |

| ESK-001 | Human Whole Blood (IFNα) | 104[10] |

| ESK-001 | Human Whole Blood (IL-12) | 149[10] |

| NDI-034858 (TAK-279) | PBMC (IL-12 pSTAT4) | 8.4[11] |

| NDI-034858 (TAK-279) | Human Whole Blood (IFNα IP-10) | 51[11] |

| ATMW-DC | Cellular (IL-12-induced pSTAT4) | 18[14] |

Table 3: Selectivity Profile of Allosteric TYK2 Inhibitors

| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Fold Selectivity (vs. JAK1/2/3) |

| Deucravacitinib (BMS-986165) | >10,000 (JH1) | >10,000 (JH1) | >10,000 (JH1) | >1000-fold vs JAK1/2/3[6] |

| ESK-001 | >30,000 | >30,000 | >30,000 | Highly selective[9] |

| NDI-034858 (TAK-279) | - | - | - | ~1,500,000-fold vs JAK1 JH2 (Kd)[12] |

| ATMW-DC | >8,500 (IL-6/pSTAT3) | >8,300 (GM-CSF/pSTAT5) | - | >350-fold vs JAK1/2/3 (biochemical)[14] |

Table 4: Potency and Selectivity of Orthosteric TYK2 Inhibitors

| Compound | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |

| Ropesacitinib (PF-06826647) | 17 (JH1)[17] | 383[17] | 74[17] | >10,000 |

Experimental Protocols: Key Methodologies in Allosteric TYK2 Inhibitor Discovery

The discovery and characterization of allosteric TYK2 inhibitors rely on a suite of specialized biochemical and cellular assays. This section outlines the methodologies for some of the key experiments.

Biochemical Assays for TYK2 JH2 Domain Binding

These assays are designed to directly measure the binding affinity of a compound to the isolated TYK2 pseudokinase (JH2) domain.

-

Principle: This assay is based on the fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665). In this context, a labeled ligand (tracer) that binds to the TYK2 JH2 domain is displaced by a test compound, leading to a decrease in the FRET signal.

-

Methodology:

-

Recombinant TYK2 JH2 protein is incubated with a fluorescently labeled tracer molecule known to bind to the allosteric site.

-

Test compounds are added in a serial dilution.

-

After an incubation period to reach equilibrium, the HTRF signal is measured using a plate reader capable of time-resolved fluorescence detection.

-

The decrease in the FRET signal is proportional to the ability of the test compound to displace the tracer, from which the IC50 value can be calculated.

-

-

Principle: SPA is a radioisotopic binding assay where the target protein (TYK2 JH2) is immobilized on scintillant-containing beads. A radiolabeled ligand that binds to the target will bring the radioisotope in close proximity to the scintillant, generating a light signal. Unbound radioligand in solution is too far away to produce a signal.[17]

-

Methodology:

-

Streptavidin-coated SPA beads are incubated with a biotinylated TYK2 JH2 protein.

-

A radiolabeled (e.g., ³H or ¹²⁵I) tracer molecule that binds to the JH2 domain is added.

-

Test compounds are added in a serial dilution.

-

The mixture is incubated to allow for competitive binding.

-

The light emitted from the beads is measured using a scintillation counter. A decrease in signal indicates displacement of the radiolabeled tracer by the test compound.

-

-

Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. It is a label-free method that provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

-

Methodology:

-

The recombinant TYK2 JH2 protein is placed in the sample cell of the calorimeter.

-

The test compound is loaded into a syringe and titrated into the sample cell in small, precise injections.

-

The heat released or absorbed during each injection is measured.

-

The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction.

-

Cellular Assays for TYK2 Signaling Inhibition

These assays are crucial for determining the functional activity of the inhibitors in a more physiologically relevant context.

-

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are downstream targets of TYK2.

-

Methodology:

-

Immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or specific cell lines) are pre-incubated with the test inhibitor at various concentrations.

-

The cells are then stimulated with a cytokine that signals through TYK2, such as IL-12, IL-23, or IFN-α.[1]

-

After stimulation, the cells are lysed, and the levels of phosphorylated STATs (e.g., pSTAT1, pSTAT3, pSTAT4) are quantified.

-

Quantification can be performed using various methods, including Western blotting, ELISA, or flow cytometry with phospho-specific antibodies. HTRF-based assays are also commonly used for higher throughput.[14]

-

-